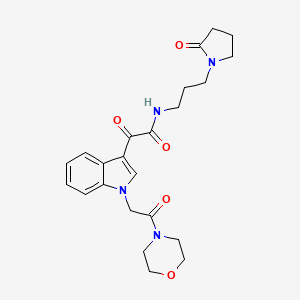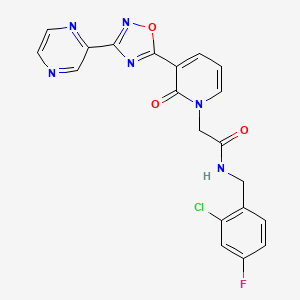
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a multifaceted organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a series of organic reactions, involving:
Formation of the Indole Derivative: : The indole core is constructed first, often via a Fischer indole synthesis or by modifying commercially available indole derivatives.
Incorporation of the Morpholino Group: : This involves nucleophilic substitution or Michael addition reactions.
Assembly of the Acetamide Framework: : The final structure is achieved by linking the morpholino group and indole derivative with acetamide using peptide coupling reactions, often involving reagents such as EDC or DCC.
Industrial Production Methods
On an industrial scale, the compound is produced in multi-step processes that ensure high purity and yield:
Large-scale Fischer Indole Synthesis: : Modified to handle bulk quantities.
Continuous Flow Reactions: : Used to streamline the incorporation of the morpholino group and the assembly of the acetamide framework.
Purification: : Involves crystallization and chromatography to remove impurities and attain the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, primarily affecting the indole ring, to form various oxidized derivatives.
Reduction: : Reduction reactions, such as hydrogenation, can modify the oxo groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions occur at specific positions of the indole and morpholino moieties.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like PCC or KMnO₄ under mild conditions.
Reduction: : Employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: : Uses reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitutions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives with modified pharmacokinetic properties.
Reduced forms that may exhibit different biological activities.
Substituted analogs which can be further tailored for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block for synthesizing complex organic molecules, serving as a precursor in various synthetic pathways.
Biology
It functions as a probe in studying biochemical pathways due to its ability to interact with multiple biological targets.
Medicine
Investigated for its potential therapeutic properties, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Used in the development of specialty chemicals and advanced materials, given its robust chemical reactivity and structural versatility.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Primarily interacts with enzymes and receptors, modulating their activity.
Pathways: : Involves pathways related to cell signaling, oxidative stress, and inflammatory responses.
Comparación Con Compuestos Similares
Unique Features
Compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide stands out due to its multi-functional groups, which offer diverse reactivity and broad application potential.
Similar Compounds
Indole Derivatives: : Share the indole core structure but differ in functionalization, leading to varied biological and chemical properties.
Morpholino Compounds: : Contain the morpholino moiety, used in the synthesis of various pharmaceuticals and research chemicals.
Acetamide Compounds: : Include the acetamide group, known for its role in forming stable amide bonds in peptides and other biologically relevant molecules.
This article provides an overview of the compound's intricate structure, preparation methods, chemical reactivity, and applications across different scientific fields. Its unique properties distinguish it from related compounds, underscoring its significance in both research and industrial contexts.
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c28-20-7-3-9-25(20)10-4-8-24-23(31)22(30)18-15-27(19-6-2-1-5-17(18)19)16-21(29)26-11-13-32-14-12-26/h1-2,5-6,15H,3-4,7-14,16H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXWDDRPDYOZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B2544509.png)

![5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2544512.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2544521.png)
![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)


![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
![ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-3-carboxylate](/img/structure/B2544527.png)
![2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544529.png)
